molecular formula C30H34N8O7S B12776874 (2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 114082-58-5

(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12776874
CAS No.: 114082-58-5
M. Wt: 650.7 g/mol
InChI Key: UBMYAIDMWAFKDP-KTPFJDCYSA-N
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Description

The compound (2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclic core, a piperazine ring, and a pyridopyrimidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, the introduction of the piperazine ring, and the attachment of the pyridopyrimidine moiety. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the 4-thia-1-azabicyclo[3.2.0]heptane core.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with an intermediate compound.

    Attachment of the Pyridopyrimidine Moiety: This step may involve coupling reactions, such as amide bond formation, to attach the pyridopyrimidine moiety to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and amine groups allows for oxidation reactions, potentially forming ketones or imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound’s structure allows for nucleophilic and electrophilic substitution reactions, particularly at the piperazine and pyridopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or imines, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological macromolecules, such as proteins and nucleic acids, can be studied. This can provide insights into its biological activity and potential therapeutic applications.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development. Research can focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R,6R)-6-[[2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • (2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(3-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

CAS No.

114082-58-5

Molecular Formula

C30H34N8O7S

Molecular Weight

650.7 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C30H34N8O7S/c1-4-36-9-11-37(12-10-36)29-32-13-17-21(40)18(14-31-23(17)35-29)24(41)33-19(15-5-7-16(39)8-6-15)25(42)34-20-26(43)38-22(28(44)45)30(2,3)46-27(20)38/h5-8,13-14,19-20,22,27,39H,4,9-12H2,1-3H3,(H,33,41)(H,34,42)(H,44,45)(H,31,32,35,40)/t19?,20-,22+,27-/m1/s1

InChI Key

UBMYAIDMWAFKDP-KTPFJDCYSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=NC=C3C(=O)C(=CNC3=N2)C(=O)NC(C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3C(=O)C(=CNC3=N2)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O

Origin of Product

United States

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